6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime
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Overview
Description
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime is a chemical compound with the molecular formula C10H10ClNO. It is an off-white solid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, a dihydronaphthalene ring, and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime typically involves the reaction of 6-chloro-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in electrophilic interactions, affecting the compound’s reactivity. The dihydronaphthalene ring provides structural stability and contributes to the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydro-2H-naphthalen-1-one
- 6-chloro-2-tetralone
- 6-chloro-3,4-dihydro-1H-naphthalen-2-one
Uniqueness
6-chloro-3,4-dihydro-2H-naphthalen-1-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties. The oxime group enhances the compound’s ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(NZ)-N-(6-chloro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12-13/h4-6,13H,1-3H2/b12-10- |
InChI Key |
CWASOGORTJCHBC-BENRWUELSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)Cl)/C(=N\O)/C1 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=NO)C1 |
Origin of Product |
United States |
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